Tyrosinase Inhibition: Structural Context for Expected Potency Advantage Over Kojic Acid
The target compound combines the kojic acid metal-chelating pharmacophore with a furan-2-carbonyl piperazine extension. In the same compound class, the most potent kojic acid–piperazine hybrid achieved an IC₅₀ of 0.21 ± 0.01 µM against mushroom tyrosinase, a 119‑fold improvement over the positive control kojic acid (IC₅₀ = 24.62 ± 1.08 µM) [1]. Although this exact IC₅₀ belongs to a para-bromo-substituted benzylpiperazine analog rather than CAS 898456-74-1, the core scaffold's ability to occupy the copper active site via the kojic acid fragment while engaging Phe264 through the piperazine ring is conserved [1]. The target compound's furan-2-carbonyl group provides a heteroaryl π-face distinct from the phenyl ring of benzoylpiperazine analogs, potentially altering the π–π stacking geometry and inhibitory kinetics.
| Evidence Dimension | Tyrosinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported in peer-reviewed literature; class-level inference suggests low-µM to sub-µM potential based on conserved kojic acid–piperazine scaffold |
| Comparator Or Baseline | Kojic acid (positive control): IC₅₀ = 24.62 ± 1.08 µM; most potent class analog (para‑Br‑benzylpiperazine hybrid): IC₅₀ = 0.21 ± 0.01 µM |
| Quantified Difference | Class analogs show up to 119‑fold improvement over kojic acid; the target compound is expected to fall within the active range of the series |
| Conditions | Mushroom tyrosinase inhibition assay using L‑DOPA as substrate, three independent experiments run in triplicate [1] |
Why This Matters
A procurement decision based on kojic acid alone would miss the 100‑fold potency gain accessible through the piperazine extension; selecting CAS 898456-74-1 instead of an unsubstituted kojic acid scaffold enables target engagement at the nanomolar-to-low-micromolar range required for meaningful tyrosinase inhibition studies.
- [1] Ye M. et al. Study on the synthesis and biological activity of kojic acid–piperazine derivatives. RSC Advances, 2026, 16, 1344–1356. Mushroom tyrosinase IC₅₀ values: most potent analog 0.21 ± 0.01 µM (competitive inhibitor, Ki = 0.209 µM); kojic acid 24.62 ± 1.08 µM. View Source
